molecular formula C17H17ClN2O2 B4393102 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide

4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4393102
M. Wt: 316.8 g/mol
InChI Key: WJCOWOGUXQCEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAY 43-9006 or Sorafenib, and it has been shown to have a variety of interesting properties that make it useful for a range of different applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain protein kinases that are involved in the regulation of cell growth and division. This inhibition ultimately leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide are varied and complex. Some of the most notable effects include the inhibition of tumor growth, the suppression of angiogenesis, and the modulation of certain signaling pathways that are involved in the development of cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its ability to selectively target certain protein kinases. This makes it a useful tool for studying the role of these kinases in various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the complex nature of its mechanism of action.

Future Directions

There are a number of potential future directions for research on 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide. Some of the most promising areas of study include the development of new and more effective cancer treatments, the exploration of the compound's potential for use in other disease states, and the continued elucidation of its mechanism of action. Additionally, there is potential for the development of new synthetic methods for the compound, which could make it more widely available for use in scientific research.

Scientific Research Applications

One of the primary applications of 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide is in scientific research. This compound has been shown to have a number of interesting properties that make it useful for studying a variety of different biological processes. For example, it has been used to study the effects of angiogenesis on tumor growth, as well as the role of certain signaling pathways in the development of cancer.

properties

IUPAC Name

4-chloro-N-[2-(2,5-dimethylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-3-4-12(2)15(9-11)20-16(21)10-19-17(22)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCOWOGUXQCEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.